Epinecidin-1
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
FIFHIIKGLFHAGKMIHGLVTRRRH |
Origin of Product |
United States |
Genetic Basis and Biosynthetic Pathways of Epinecidin 1
Isolation and Characterization of Epinecidin-1 Encoding Genes
The journey to understanding this compound began with the isolation of its corresponding complementary DNA (cDNA) from a leukocyte cDNA library of the orange-spotted grouper. frontiersin.orgresearchgate.net The complete cDNA sequence spans 518 base pairs and contains a 204-base-pair open reading frame that codes for a 67-amino-acid prepropeptide. frontiersin.orgresearchgate.net This precursor protein is organized into three distinct domains: a 22-amino-acid signal peptide, a 25-amino-acid mature peptide, and a 20-amino-acid C-terminal prodomain. frontiersin.orgresearchgate.netnih.gov
Genomic analysis based on DNA from the grouper's peripheral blood revealed that the this compound gene possesses a characteristic structure of four exons separated by three introns. frontiersin.orgresearchgate.netd-nb.info Further investigations have suggested that this compound may exist as a multigene family, a common feature for many antimicrobial peptide genes. nih.gov Studies have identified different gene structures, with some having five exons and four introns, while another closely resembled the initially identified gene with a four-exon, three-intron structure. frontiersin.org The high degree of similarity (99%) between the coding sequences of these different gene structures indicates a level of genetic conservation and potential for producing identical or highly similar mature peptides. frontiersin.org
The primary structure of the synthesized 21-amino acid this compound peptide (Epi-1), corresponding to residues 22-42 of the full sequence, has been extensively studied. nih.goviscabiochemicals.comhongtide.com This peptide, with the sequence H-Gly-Phe-Ile-Phe-His-Ile-Ile-Lys-Gly-Leu-Phe-His-Ala-Gly-Lys-Met-Ile-His-Gly-Leu-Val-NH2, is the focus of much of the research into the peptide's functional activities. iscabiochemicals.comhongtide.com
Genomic and Transcriptomic Analysis of this compound Production in Host Organisms
Genomic and transcriptomic studies have provided significant insights into the expression and regulation of this compound in its native host. Analysis of the upstream sequence of the this compound gene has identified several putative regulatory elements, including a TATA box and binding sites for various transcription factors such as CAAT enhancer-binding protein β (C/EBPβ), hepatocyte nuclear factor 1 (HNF-1), and HNF-3b. nih.govd-nb.info
Tissue distribution analysis has shown high levels of this compound messenger RNA (mRNA) in the head kidneys, intestines, and skin of the grouper under normal conditions. researchgate.netnih.gov Following a pathogenic challenge, such as with Vibrio harveyi, the expression of this compound is significantly upregulated in the skin, gills, liver, and kidney, highlighting its crucial role in the fish's innate immune response. d-nb.info Similarly, stimulation with lipopolysaccharide (LPS) and polyinosinic:polycytidylic acid (poly(I):poly(C)), which mimic bacterial and viral components respectively, leads to a dose-dependent increase in this compound mRNA expression. d-nb.infonih.gov
Transcriptome analysis of medaka infected with Nervous Necrosis Virus (NNV) and treated with this compound revealed that the peptide modulates the expression of genes involved in several immune pathways, including adipocytokine signaling, B cell activation, and T cell activation. doi.org In grouper, dietary administration of recombinant this compound was found to regulate the expression of immune-related genes, conferring disease resistance. frontiersin.org Specifically, it was shown to downregulate the expression of TNF-α following a Vibrio vulnificus challenge. frontiersin.org
| Condition | Tissue | Expression Level | Inducing Agent |
|---|---|---|---|
| Normal | Head Kidneys | High | N/A |
| Normal | Intestines | High | N/A |
| Normal | Skin | High | N/A |
| Pathogenic Challenge (Vibrio harveyi) | Skin | Upregulated | Vibrio harveyi |
| Pathogenic Challenge (Vibrio harveyi) | Gills | Upregulated | Vibrio harveyi |
| Pathogenic Challenge (Vibrio harveyi) | Liver | Upregulated | Vibrio harveyi |
| Pathogenic Challenge (Vibrio harveyi) | Kidney | Upregulated | Vibrio harveyi |
| Stimulation | Various | Dose-dependent increase | LPS, Poly(I):Poly(C) |
Proposed Biosynthetic Routes and Post-Translational Modifications of this compound
The biosynthesis of this compound follows the typical pathway for secreted peptides. nih.gov It begins with the translation of the this compound mRNA into a 67-amino acid prepropeptide. researchgate.netnih.gov This precursor molecule is composed of three key domains: an N-terminal signal peptide, the mature peptide sequence, and a C-terminal prodomain. frontiersin.orgresearchgate.netnih.gov
The initial step in its processing is the cleavage of the hydrophobic signal peptide, which directs the prepropeptide for secretion. nih.gov The resulting propeptide is then subjected to further post-translational modifications, primarily proteolytic cleavage, to release the active, mature this compound peptide. nih.gov The C-terminal prodomain is believed to keep the antimicrobial peptide in an inactive state until it is needed. nih.gov The mature peptide is predicted to have an amphipathic α-helical structure, a common feature of many antimicrobial peptides, which is crucial for its function. nih.govd-nb.info The C-terminal end of the mature peptide is often amidated, a modification that can enhance its stability and activity. iscabiochemicals.comhongtide.com
Heterologous Expression Systems for Recombinant this compound Production
The promising antimicrobial and immunomodulatory properties of this compound have driven efforts to produce it in larger quantities through recombinant DNA technology. researchgate.net Various heterologous expression systems have been explored, with Escherichia coli being a prominent choice due to its rapid growth and well-established genetic tools. researchgate.netsinica.edu.twsci-hub.sekuleuven.be
Researchers have successfully expressed this compound in E. coli as a fusion protein. researchgate.netsinica.edu.twsci-hub.se For instance, the cDNA encoding this compound has been fused with a red fluorescent protein (DsRed) and expressed using the pET28a vector in E. coli BL21 cells. sci-hub.se Another common strategy involves fusing the this compound gene with a thioredoxin partner in the pET32a vector, which aids in protein folding and solubility. researchgate.netnih.gov These fusion constructs often include a cleavage site, such as for enterokinase or an acid-labile aspartic acid-proline bond, to allow for the release of the active peptide from the fusion partner after purification. researchgate.netnih.gov
Yeast, specifically Pichia pastoris, has also been utilized as an expression host. plos.org This system offers the advantage of performing some post-translational modifications and is suitable for large-scale fermentation. plos.org Recombinant this compound produced in P. pastoris has demonstrated antimicrobial activity. plos.org
The development of these heterologous expression systems is a critical step towards the potential therapeutic and aquacultural applications of this compound, offering a more cost-effective and scalable production method compared to chemical synthesis. nih.gov
| Host Organism | Expression Vector | Fusion Partner | Cleavage Method | Reference |
|---|---|---|---|---|
| Escherichia coli BL21 | pET28a | DsRed | Not specified | sci-hub.se |
| Escherichia coli C43(DE3) | pET-32a | Thioredoxin | Enterokinase | researchgate.net |
| Escherichia coli | pET-32a | Thioredoxin | Acid cleavage (Asp-Pro) | nih.gov |
| Pichia pastoris | pPICZαA | Not specified | Not specified | plos.org |
Structural Elucidation and Conformational Dynamics of Epinecidin 1
Advanced Spectroscopic Methodologies for Epinecidin-1 Structural Characterization (e.g., NMR, Mass Spectrometry Applications)
The precise molecular architecture of this compound and its derivatives has been investigated using high-resolution spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for elucidating the structure of biomolecules in solution, has been central to this effort. springernature.com Early structural models of the this compound peptide were constructed based on NMR studies, which provided the foundational data for understanding its spatial arrangement. frontiersin.orgnih.gov
Mass spectrometry (MS) has also been a critical tool, particularly for the characterization and verification of synthesized or recombinantly expressed this compound variants. For instance, a variant known as Ac-Var-1 was analyzed by mass spectrometry to confirm its intact molecular weight and purity after the cleavage and purification process. nih.govresearchgate.net This ensures that the peptide being studied is the correct molecule, free of significant impurities that could confound structural or functional analyses.
Table 1: Spectroscopic Methods in this compound Characterization
| Technique | Application | Key Findings | References |
|---|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Elucidation of 3D structure | Provided foundational data for constructing the structural model of the peptide. | frontiersin.orgnih.gov |
| Mass Spectrometry (MS) | Verification of molecular weight and purity | Confirmed the intactness of the purified Ac-Var-1 variant. | nih.govresearchgate.net |
Investigation of this compound's Predicted Amphipathic Alpha-Helical Conformation
This compound is predicted to adopt an amphipathic alpha-helical secondary structure, a common feature among many antimicrobial peptides (AMPs). nih.govnih.govresearchgate.netnih.gov This conformation is characterized by the segregation of hydrophobic and hydrophilic amino acid residues onto opposite faces of the helix, which is crucial for its interaction with and disruption of microbial membranes. nih.govresearchgate.netbiorxiv.org The primary sequence of the synthetic 21-amino acid Epi-1 is GFIFHIIKGLFHAGKMIHGLV. frontiersin.orgnih.gov
Schiffer-Edmundson helical wheel diagrams have been used to visualize this amphipathicity. frontiersin.orgnih.govnih.gov The peptide lacks disulfide bonds, giving it significant conformational flexibility. nih.gov In addition to the helical domain, the full mature peptide is predicted to have a non-helical, hydrophilic C-terminal region with the sequence RRRH. frontiersin.orgnih.govnih.gov The cationic nature of this compound, conferred by its positively charged residues, facilitates its initial electrostatic attraction to negatively charged bacterial cell surfaces. nih.govresearchgate.net
Table 2: Physicochemical Properties of this compound and a Variant
| Peptide | Sequence | Predicted Alpha-Helix Content | Key Structural Feature | References |
|---|---|---|---|---|
| This compound | GFIFHIIKGLFHAGKMIHGLV | Not specified | Amphipathic α-helix with no disulfide bonds. | frontiersin.orgnih.gov |
Conformational Studies of this compound in Diverse Biological Mimicking Environments (e.g., Membrane-Bound States)
The conformation of this compound is highly dependent on its environment. Like many AMPs, it is often intrinsically unstructured in aqueous solutions. biorxiv.org However, it undergoes a significant conformational change upon encountering a membrane-like environment. biorxiv.orgresearchgate.net
Circular dichroism (CD) spectroscopy has been employed to study these conformational dynamics. CD analysis revealed that this compound folds into a distinct α-helical structure when it binds to environments that mimic biological membranes. researchgate.net This induced folding is a critical step in its mechanism of action, as the resulting amphipathic helix is adept at inserting into and disrupting the lipid bilayer of target cells. biorxiv.org This transition from a disordered state in solution to an ordered, helical state in a membrane environment is a hallmark of many lytic peptides. researchgate.net
Computational Modeling and Molecular Dynamics Simulations of this compound Structure and Flexibility
Computational approaches have provided significant insights into the structure and dynamics of this compound, complementing experimental data. Homology modeling has been used to construct three-dimensional models of the peptide. The structural model of this compound was initially built using the known structure of pleurocidin (B1576808), a related peptide from the piscidin family, as a template. frontiersin.orgnih.gov This approach revealed a similar coiled, α-helical pattern between the two peptides. frontiersin.org
More recently, advanced algorithms like AlphaFold have been used to generate highly accurate 3D structural models of this compound. mdpi.com Furthermore, programs such as i-TASSER have been utilized to predict the secondary structure of this compound variants, confirming their high helical content. nih.gov
Molecular dynamics simulations and other computational techniques are also used to design and evaluate new variants with enhanced properties. researchgate.net For example, in silico approaches were used to guide the substitution of specific amino acids, such as replacing histidine or glycine (B1666218) with lysine (B10760008), to increase cationicity and helical propensity. researchgate.netmdpi.comresearchgate.net These computational studies predicted that such modifications could lead to improved structural stability and a stronger interaction with target membranes, which was later confirmed by in vitro assays. mdpi.comresearchgate.net
Table 3: Computational Tools and Findings for this compound
| Computational Tool/Method | Application | Key Findings | References |
|---|---|---|---|
| Homology Modeling (based on Pleurocidin) | Initial 3D structure prediction | Revealed a similar α-helical coiled pattern to pleurocidin. | frontiersin.orgnih.gov |
| AlphaFold | Ab initio 3D structure modeling | Generated a highly accurate predicted structure of this compound. | mdpi.com |
| i-TASSER | Secondary structure prediction | Predicted a 71.4% alpha-helix content for the Ac-Var-1 variant. | nih.gov |
Mechanism of Action of Epinecidin 1 at the Molecular and Cellular Level
Elucidation of Epinecidin-1's Interaction with Microbial Cell Membranes and Biopores Formation
The initial and most critical step in this compound's antimicrobial activity is its interaction with the microbial cell membrane. nih.gov As a cationic peptide, this compound is electrostatically attracted to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria. nih.gov This initial binding is crucial for its subsequent disruptive actions.
Upon binding, this compound induces significant structural changes in the membrane. It is suggested that the peptide causes a saddle-splay membrane curvature, which leads to the formation of pores, blebbing, budding, and vesicularization of the membrane. d-nb.infonih.gov This disruption of the membrane integrity results in the leakage of intracellular contents and ultimately, cell lysis and death. d-nb.info Several models have been proposed to describe the mechanism of membrane disruption by this compound, including the "carpet," "barrel-stave," and "toroidal pore" models. nih.gov
Electron microscopy studies have provided visual evidence of this membrane-disrupting activity. For instance, treatment of Candida albicans with this compound resulted in a highly irregular shape and visible breaks in the membrane. d-nb.info Similarly, electron microscopy of Candida species treated with this compound and its variants confirmed that the mechanism of action involves pore formation. biorxiv.orgnih.govdntb.gov.uamdpi.comresearchgate.net In bacteria such as Riemerella anatipestifer, this compound caused breaks in the membrane and the efflux of cellular contents. d-nb.info Furthermore, studies on Helicobacter pylori showed that this compound treatment led to the uptake of the fluorescent probe 1-N-phenylnaphthylamine (NPN), indicating membrane lysis, and transmission electron micrographs revealed membrane destabilization through the generation of saddle-splay membrane curvature. nih.gov
The α-helical structure that this compound adopts in a membrane-like environment is considered essential for its cytotoxic activity. researchgate.net This amphipathic structure, with distinct hydrophobic and hydrophilic regions, allows the peptide to insert into and traverse the lipid bilayer, leading to the formation of transmembrane pores or channels. nih.gov
Table 1: Observed Effects of this compound on Microbial Cell Membranes
| Organism | Observed Effect | Method of Observation | Reference |
| Candida albicans | Irregular shape, membrane breaks | Electron Microscopy | d-nb.info |
| Candida spp. | Pore formation | Electron Microscopy | biorxiv.orgnih.govdntb.gov.uamdpi.comresearchgate.net |
| Riemerella anatipestifer | Membrane breaks, efflux of cellular contents | Not specified | d-nb.info |
| Helicobacter pylori | Membrane lysis, saddle-splay membrane curvature | NPN uptake assay, Transmission Electron Microscopy | nih.gov |
| General Bacteria | Pore formation, blebbing, budding, vesicularization | Not specified | d-nb.info |
Identification of Specific Molecular Targets within Microbial Cells (e.g., Nucleic Acids, Proteins, Cell Wall Components)
While membrane disruption is a primary mechanism, evidence suggests that this compound can also translocate across the cell membrane to interact with intracellular targets. nih.gov This dual-action mechanism contributes to its high potency.
Computational analyses have indicated that this compound and its variants have a strong tendency to interact with specific proteins on the Candida cell membrane, such as Exo-B-(1,3)-Glucanase, Secreted aspartic proteinase (Sap) 1, and the N-terminal domain of adhesin Als 9-2. biorxiv.orgnih.govdntb.gov.ua These interactions are thought to prevent biofilm development. The binding involves electrostatic and van der Waals forces, with the positive charges of the peptide variants showing strong interactions with negative and hydrophobic patches on the membrane proteins. mdpi.com
In addition to membrane proteins, this compound has been shown to affect the synthesis of macromolecules within the cell, suggesting interactions with components involved in these processes. researchgate.netmdpi.com Although specific direct binding to nucleic acids or intracellular proteins of microbes has not been extensively detailed, the inhibition of macromolecular synthesis implies an interference with these cellular components or the enzymatic machinery responsible for their production.
Investigation of this compound Induced Reactive Oxygen Species (ROS) Generation in Target Organisms
Another significant aspect of this compound's mechanism of action is the induction of reactive oxygen species (ROS) in target organisms. The generation of ROS, such as superoxide (B77818) anions and hydrogen peroxide, creates a state of oxidative stress within the microbial cell, leading to damage of various cellular components, including lipids, proteins, and DNA.
Studies on Candida albicans have demonstrated that treatment with this compound and its variants leads to increased ROS production. biorxiv.orgnih.gov This was confirmed by using the fluorescent dye dichlorofluorescein diacetate (DCFDA), which showed a strong fluorescent signal in peptide-treated cells compared to untreated controls. biorxiv.orgnih.gov The formation of pores in the cell membrane by this compound is believed to expose the cell to the oxygenic environment, thereby increasing ROS generation in the damaged membrane. nih.gov
In human cancer cells, this compound has also been shown to induce ROS generation. mdpi.comresearchgate.net This increase in intracellular ROS contributes to mitochondrial dysfunction and subsequent cell death. mdpi.com The peptide was also found to decrease the levels of antioxidant proteins like catalase and superoxide dismutase, further exacerbating oxidative stress. mdpi.com
Table 2: this compound Induced ROS Generation in Different Organisms
| Organism/Cell Type | Method of Detection | Key Finding | Reference |
| Candida albicans | Dichlorofluorescein diacetate (DCFDA) fluorescence | Increased ROS production upon treatment with this compound and its variants. | biorxiv.orgnih.gov |
| Human Synovial Sarcoma SW982 Cells | DCF-DA using flow cytometry | Elevated ROS generation within minutes of treatment, leading to mitochondrial damage. | mdpi.comresearchgate.net |
Analysis of this compound's Impact on Critical Cellular Processes (e.g., Macromolecular Synthesis Inhibition)
This compound has been shown to inhibit critical cellular processes, most notably macromolecular synthesis. Even at sublethal concentrations, where significant membrane damage may not occur, the peptide can still inhibit the synthesis of DNA, RNA, and proteins in bacteria like Escherichia coli. researchgate.netmdpi.com This suggests that the peptide can translocate across the cell membrane and interfere with these fundamental biosynthetic pathways. nih.gov
In the context of cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis. researchgate.netallpeptide.com For instance, in human leukemia U937 cells, the peptide inhibited proliferation in a dose-dependent manner. allpeptide.com It can also cause cell cycle arrest, as seen in Trichomonas vaginalis, where it induced a G2/M phase arrest. frontiersin.org
Exploration of Microbial Resistance Mechanisms Against this compound
A significant advantage of antimicrobial peptides like this compound is the lower likelihood of microorganisms developing resistance compared to conventional antibiotics. nih.govfrontiersin.org This is attributed to their direct and rapid membrane-disrupting mechanism of action, which is a challenging target for microbes to alter through mutation. nih.gov
However, some factors can influence the effectiveness of this compound. For example, exposure to gamma irradiation and high temperatures (above 40°C) has been shown to reduce its antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.org This suggests that the peptide's structural integrity is crucial for its function.
While widespread resistance in clinical isolates has not been extensively reported, some studies have noted variations in susceptibility among different bacterial strains. For instance, the minimum inhibitory concentration (MIC) of this compound can vary between different strains of the same bacterial species. nih.gov The reasons for these differences could be related to variations in the surface characteristics of the bacterial cell wall, which is the primary target for the peptide. mdpi.com
Furthermore, some bacteria have evolved general mechanisms to resist antimicrobial peptides, such as altering their membrane charge to reduce the peptide's electrostatic attraction or producing proteases that can degrade the peptide. While specific resistance mechanisms solely against this compound are not well-documented, the potential for microbes to develop resistance, however low, warrants continuous investigation.
Biological Activities and Preclinical Efficacy of Epinecidin 1
Broad-Spectrum Antimicrobial Activity of Epinecidin-1:
This compound exhibits robust antimicrobial activity against a wide array of pathogens, positioning it as a promising candidate for therapeutic development. nih.govnih.govresearchgate.netresearchgate.netfrontiersin.orgmdpi.comd-nb.info Its primary mechanism of action involves the disruption of microbial cell membrane integrity. nih.govresearchgate.netfrontiersin.org
This compound has demonstrated significant bactericidal and bacteriostatic effects against both Gram-positive and Gram-negative bacteria. iscabiochemicals.comnih.govfrontiersin.orgmdpi.com This includes activity against clinically relevant and multi-drug resistant (MDR) strains. nih.govfrontiersin.orgmdpi.comoncotarget.comnih.gov
Notably, this compound has shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and MDR Pseudomonas aeruginosa. nih.govmdpi.comoncotarget.comnih.gov In a study, the MIC₉₀ (minimum inhibitory concentration required to inhibit the growth of 90% of organisms) of this compound against an MDR P. aeruginosa strain was 3.12 μg/mL, which was significantly lower than that of imipenem (B608078) (200 μg/mL). nih.govnih.gov Another study reported MIC values for this compound against various S. aureus strains, including MRSA, ranging from 6 to 50 mg/L. mdpi.com Furthermore, this compound has shown activity against Helicobacter pylori, including antibiotic-resistant strains, with MIC values between 8 and 12 μg/ml. d-nb.info
The antibacterial action of this compound is primarily attributed to its ability to disrupt the bacterial membrane. nih.govfrontiersin.org This direct mode of action is considered less likely to induce bacterial resistance compared to conventional antibiotics. frontiersin.org
Interactive Data Table: Antibacterial Activity of this compound
| Bacterial Strain | Type | Resistance Profile | Noted Efficacy |
| Pseudomonas aeruginosa | Gram-Negative | Standard & MDR | MIC₉₀ of 3.12 µg/mL against MDR strain. nih.govnih.gov |
| Vibrio vulnificus | Gram-Negative | Not specified | Broad-spectrum activity noted. iscabiochemicals.com |
| Helicobacter pylori | Gram-Negative | Standard & Antibiotic-Resistant | MIC of 8–12 µg/mL. d-nb.info |
| Escherichia coli | Gram-Negative | Not specified | Broad-spectrum activity noted. iscabiochemicals.com |
| Staphylococcus aureus | Gram-Positive | MRSA | MIC range of 16 to 32 mg/L against MRSA. mdpi.com |
| Klebsiella pneumoniae | Gram-Negative | Carbapenem-Resistant | Antibacterial activity observed at 2 to 32 mg/L. mdpi.com |
| Klebsiella aerogenes | Gram-Negative | Carbapenem-Resistant | Antibacterial activity observed at 2 to 32 mg/L. mdpi.com |
| Acinetobacter baumannii | Gram-Negative | Carbapenem-Resistant | Antibacterial activity observed at 2 to 32 mg/L. mdpi.com |
This compound demonstrates notable antifungal properties, particularly against pathogenic Candida species. mdpi.combiorxiv.orgbiorxiv.orgdntb.gov.uanih.gov It has been shown to inhibit the growth of Candida albicans, Candida tropicalis, and Candida krusei. mdpi.combiorxiv.orgbiorxiv.org The mechanism of its antifungal action involves the formation of pores in the fungal cell membrane, leading to the induction of reactive oxygen species. biorxiv.orgbiorxiv.org
The minimum inhibitory concentration (MIC) of this compound against C. albicans and C. krusei has been reported as 128 μg/mL, and for C. tropicalis, the MIC is 256 μg/mL. mdpi.combiorxiv.org Furthermore, this compound and its variants have shown the ability to disrupt biofilm formation, a key virulence factor for Candida species. mdpi.combiorxiv.orgbiorxiv.orgnih.gov
This compound has exhibited antiviral activity against a range of viruses. nih.govnih.govresearchgate.netresearchgate.netmdpi.com These include Japanese Encephalitis Virus (JEV), Singapore Grouper Iridovirus (SGIV), Nervous Necrosis Virus (NNV), and Foot-and-Mouth Disease Virus (FMDV). nih.govnih.govresearchgate.netresearchgate.netmdpi.com
For FMDV, this compound has been shown to have virucidal activity at high concentrations and can interfere with the absorption of the virus onto host cells at lower concentrations. nih.govmdpi.com Studies on JEV have indicated that co-treatment with this compound can significantly reduce viral infection rates in vitro. nih.govnih.gov In the case of NNV and SGIV, this compound has been found to reduce their infectivity and inhibit viral gene expression. nih.govresearchgate.net The primary antiviral mechanism appears to be direct interaction with and destruction of the virus particles. nih.govnih.gov
This compound has demonstrated potent antiprotozoal activity, particularly against Trichomonas vaginalis, the causative agent of trichomoniasis. nih.govresearchgate.netnih.govmdpi.comencyclopedia.pub It is effective against both metronidazole-sensitive and -resistant strains of the parasite. nih.govresearchgate.netnih.gov
The minimum inhibitory concentration (MIC) of this compound required for 100% growth inhibition of T. vaginalis has been reported to be as low as 62.5 μg/mL. researchgate.netfrontiersin.orgnih.govmdpi.com The mechanism of action involves the disruption of the parasite's cell membrane, leading to cell lysis. nih.govnih.gov
Antiviral Properties Against Select Viral Pathogens (e.g., JEV, SGIV, NNV, FMDV)
Anticancer Activity of this compound:
In addition to its antimicrobial properties, this compound has shown significant anticancer activity in preclinical studies. iscabiochemicals.comnih.govresearchgate.netnih.govmdpi.comresearchgate.netresearchgate.netfrontiersin.orgnih.gov
This compound has demonstrated dose-dependent cytotoxic effects against a variety of human cancer cell lines. researchgate.netnih.govmdpi.comfrontiersin.orgallpeptide.com These include leukemia, lung carcinoma, cervix adenocarcinoma, fibrosarcoma, and glioblastoma cells. iscabiochemicals.comresearchgate.netmdpi.comnih.govnih.gov
The anticancer mechanism of this compound is multifaceted. It can induce apoptosis (programmed cell death) in cancer cells through pathways involving the disruption of mitochondrial membrane integrity. frontiersin.orgallpeptide.com This leads to an increase in the ADP/ATP ratio and the activation of caspases-3, -8, and -9, which are key executioners of apoptosis. frontiersin.orgallpeptide.com Furthermore, this compound can act like a lytic peptide, directly disrupting the cancer cell membrane, leading to cell death. researchgate.netnih.govfrontiersin.org
Interestingly, while this compound is cytotoxic to cancer cells, some studies suggest it has a lesser effect on normal cells at similar concentrations, indicating a degree of selectivity. nih.govfrontiersin.org For instance, at a concentration of 2.5 μg/mL, this compound was found to induce significant apoptosis in cancer cells while having a lesser impact on normal cells. nih.govfrontiersin.org
Interactive Data Table: In Vitro Anticancer Activity of this compound
| Cancer Cell Line | Cancer Type | Noted Effect |
| U937 | Human Leukemia | Induces apoptosis in a dose-dependent manner. frontiersin.orgallpeptide.com |
| A549 | Human Lung Carcinoma | Cytotoxic effect observed. researchgate.netnih.govmdpi.comfrontiersin.org |
| HeLa | Human Cervix Adenocarcinoma | Cytotoxic effect observed. researchgate.netnih.govmdpi.comfrontiersin.org |
| HT1080 | Human Fibrosarcoma | Inhibits cell growth and has an anti-necrosis function. researchgate.netnih.govfrontiersin.org |
| HepG2 | Human Hepatocellular Carcinoma | Cytotoxic effect observed. researchgate.netnih.govmdpi.com |
| RAW264.7 | Mouse Macrophage | Cytotoxic effect observed. researchgate.netnih.govmdpi.com |
| HA59T/VGH | Human Hepatic Tumor | Cytotoxic effect observed. nih.govresearchgate.netnih.govmdpi.com |
Induced Apoptosis and Membrane Lysis in Malignant Cells
This compound exhibits significant anticancer activity through mechanisms that include inducing apoptosis and causing membrane lysis in various malignant cell lines. nih.govfrontiersin.orgd-nb.info Studies have shown that this compound can effectively inhibit the proliferation of a broad spectrum of cancer cells, including those of human lung carcinoma (A549), cervix adenocarcinoma (HeLa), fibrosarcoma (HT1080), and leukemia (U937). frontiersin.orgd-nb.infomdpi.com
The cytotoxic effects of this compound on cancer cells are dose- and time-dependent. mdpi.com The primary mechanism of action is believed to be the disruption of the cancer cell membrane. d-nb.infomdpi.comresearchgate.net Due to the net negative charge on the surface of cancer cells, the cationic this compound peptide is electrostatically attracted to and perturbs the cell membrane, leading to lysis. d-nb.infonih.gov This membrane disruption is evident by the observation of an orange color in HT1080 cells after AO/EtBr staining and DNA fragmentation analysis, which are indicative of cell membrane lysis. nih.govfrontiersin.org
In addition to direct membrane lysis, this compound also induces apoptosis, or programmed cell death. In human leukemia U937 cells, this compound treatment leads to an increase in the ADP/ATP ratio, suggesting mitochondrial dysfunction. nih.govd-nb.info This mitochondrial damage activates caspase-9, which in turn activates caspase-3, a key executioner caspase in the apoptotic pathway. nih.govfrontiersin.org The activation of caspases-3, -8, and -9 has been observed within hours of treatment with this compound. nih.govfrontiersin.org Furthermore, the peptide has been shown to inhibit necrosis in HT1080 fibrosarcoma cells by downregulating necrosis-related genes. d-nb.inforesearchgate.netfrontiersin.org
| Malignant Cell Line | Effect of this compound | Observed Mechanism |
| A549 (Human Lung Carcinoma) | Inhibition of proliferation, Cytotoxicity | Membrane disruption, Apoptosis |
| HeLa (Human Cervix Adenocarcinoma) | Inhibition of growth, Cytotoxicity | Membrane disruption, Apoptosis |
| HT1080 (Human Fibrosarcoma) | Inhibition of growth, Membrane lysis, Inhibition of necrosis | Perturbation of the cancer cell membrane, Downregulation of necrosis-related genes |
| U937 (Human Leukemia) | Inhibition of proliferation, Apoptosis | Mitochondrial dysfunction, Activation of caspases-3, -8, and -9, Upregulation of IL-10 |
| RAW264.7 (Mouse Macrophage) | Cytotoxicity | Membrane disruption |
| HA59T/VGH (Human Hepatic Tumor) | Cytotoxicity | Membrane disruption |
Immunomodulatory Functions of this compound:
Beyond its direct cytotoxic effects on pathogens and cancer cells, this compound plays a crucial role as an immunomodulator, capable of influencing a wide range of immune responses. nih.govfrontiersin.orgresearchgate.netresearchgate.net
Modulation of Host Innate Immune Responses
This compound is a significant component of the innate immune system, acting as a first line of defense against pathogens. frontiersin.orgnih.gov Its expression is upregulated in immune-related organs upon exposure to bacterial and viral infections. frontiersin.org The peptide enhances the host's innate immunity by modulating the expression of various immune-related genes. frontiersin.orgsci-hub.se For instance, in fish, an this compound plasmid was shown to enhance several immune-related genes, thereby activating innate immunity. frontiersin.org
This compound can directly interact with pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) from Gram-negative bacteria. nih.govfrontiersin.org This interaction disrupts the binding of LPS to LPS-binding protein (LBP), which in turn inhibits the endocytosis of Toll-like receptor 4 (TLR4), a key signaling receptor in the innate immune response. nih.govfrontiersin.org Furthermore, this compound can induce the degradation of the TLR signaling adaptor protein MyD88 through the Smurf E3 ligase proteasome pathway in macrophages. nih.govmdpi.com
Regulation of Cytokine Secretion and Anti-Inflammatory Effects
A key aspect of this compound's immunomodulatory function is its ability to regulate the production of both pro-inflammatory and anti-inflammatory cytokines. frontiersin.orgresearchgate.net In various preclinical models of infection and inflammation, this compound has demonstrated potent anti-inflammatory effects.
In a mouse model of Japanese encephalitis virus (JEV) infection, this compound was shown to downregulate pro-inflammatory cytokines such as IL-6, IL-12p70, MCP-1, TNF-α, and IFN-γ. frontiersin.org Similarly, in mice infected with Pseudomonas aeruginosa or methicillin-resistant Staphylococcus aureus (MRSA), this compound significantly suppressed the levels of inflammatory mediators including IL-6, IL-1β, and TNF-α. mdpi.comfrontiersin.org The peptide also reduces the induction of C-reactive protein (CRP), another marker of inflammation. d-nb.inforesearchgate.net
The anti-inflammatory effects of this compound are mediated, in part, by its ability to suppress the activation of signaling pathways like NF-κB. frontiersin.org By inhibiting the production of excessive pro-inflammatory cytokines, this compound can protect the host from the detrimental effects of a hyperinflammatory response, such as sepsis. mdpi.comfrontiersin.org
| Condition/Model | Cytokine/Mediator | Effect of this compound |
| Japanese Encephalitis Virus (JEV) infection (mice) | IL-6, IL-12p70, MCP-1, TNF-α, IFN-γ | Downregulation |
| Pseudomonas aeruginosa infection (mice) | IL-6, IL-1β, TNF-α | Suppression |
| MRSA infection (mice, swine) | TNF-α, IL-6, MCP-1, CRP | Decreased serum levels, Suppression |
| Vibrio vulnificus infection (fish) | IL-1β, TNF-α | Decreased expression |
| LPS-induced inflammation (macrophages) | TNF-α, IL-6, MCP-1 | Inhibition of production |
Adjuvant-like Properties in Preclinical Models
This compound has demonstrated adjuvant-like properties, suggesting its potential to enhance the efficacy of vaccines. d-nb.inforesearchgate.net In a study involving co-injection of this compound with the Japanese Encephalitis Virus (JEV), the peptide enhanced the production of immunoglobulin G1 (IgG1), indicating an activation of Th2 cells and a humoral immune response. frontiersin.org Upon re-challenge with the virus, the protective effect was even greater, suggesting the induction of an adaptive immune memory. frontiersin.orgd-nb.info
Similarly, co-treatment of zebrafish with this compound and Vibrio vulnificus showed vaccine-like effects. d-nb.inforesearchgate.net Surviving fish that were re-challenged with the bacteria exhibited a significantly higher survival rate compared to the control group, indicating the development of protective immunity. d-nb.inforesearchgate.net These findings highlight the potential of this compound as an adjuvant to augment the immune response to various antigens. d-nb.info
Wound Healing and Regenerative Effects of this compound:
In addition to its antimicrobial and immunomodulatory activities, this compound has shown promise in promoting wound healing and tissue regeneration. d-nb.infonih.gov
Promotion of Epithelial Cell Proliferation and Migration In Vitro
Epithelial cell proliferation and migration are fundamental processes in wound re-epithelialization. d-nb.infonih.gov In vitro studies using immortalized human keratinocyte (HaCaT) cells have demonstrated that this compound can promote these crucial aspects of wound healing. d-nb.infonih.govnih.gov
Treatment of HaCaT cells with this compound resulted in an increased number of cells and a higher proportion of actively dividing S-phase cells, indicating a promotion of cell proliferation. d-nb.infonih.govresearchgate.net Furthermore, in a scratch wound assay, this compound was shown to enhance the migration of keratinocytes to close the "wounded" area. nih.govresearchgate.net This effect is associated with the modulation of cell cycle-associated genes and the suppression of proteins like connexin 43 and keratin (B1170402) 3, which can hinder cell migration. researchgate.net Importantly, this compound did not show cytotoxic effects on these normal epithelial cells at concentrations that promoted proliferation and migration. d-nb.infonih.govnih.gov
| Cell Line | Process | Effect of this compound |
| HaCaT (Human Keratinocyte) | Cell Proliferation | Increased cell number, Increased proportion of S-phase cells |
| HaCaT (Human Keratinocyte) | Cell Migration | Enhanced migration into wounded area |
Assessment of Wound Regeneration in In Vivo Animal Models
The therapeutic potential of this compound (Epi-1) in wound healing, particularly in the context of bacterial infections, has been evaluated in several in vivo animal models. Research has demonstrated its efficacy in promoting tissue repair and regeneration.
In a swine model of heat burn injuries infected with methicillin-resistant Staphylococcus aureus (MRSA), topical application of Epi-1 resulted in complete wound healing within 25 days, whereas untreated control wounds remained unhealed. nih.govnih.gov Histological analysis of the healed tissue in the Epi-1 treated group revealed significant enhancements in vascularization, increased epithelial activities, and greater formation of extracellular collagen compounds. nih.govd-nb.info Furthermore, Epi-1 was observed to enhance the recruitment of neutrophils to the site of injury. nih.gov
Studies using a mouse model with MRSA-infected skin ulcers also showed that Epi-1 treatment led to faster wound closure compared to both untreated ulcers and those treated with vancomycin (B549263). d-nb.info The healing process was further accelerated when Epi-1 was used in conjunction with collagen, which promoted re-epithelialization more effectively than Epi-1 alone. d-nb.info The mechanism behind these observations is partly attributed to Epi-1's ability to increase the synthesis of extracellular matrix components like collagen at the wound site. jst.go.jp
Table 1: Summary of this compound Efficacy in In Vivo Wound Healing Models
| Animal Model | Type of Wound | Infection | Key Findings | Reference |
|---|---|---|---|---|
| Swine | Heat burn injury | MRSA | Complete wound healing in 25 days; Enhanced vascularization, epithelial activity, and collagen formation. | nih.gov, nih.gov, d-nb.info |
| Mouse | Skin ulcer | MRSA | Faster wound closure compared to vancomycin-treated and untreated groups. | d-nb.info |
| Mouse | Skin ulcer | MRSA | Co-treatment with collagen enhanced healing and re-epithelialization compared to Epi-1 alone. | d-nb.info |
Efficacy of this compound in Sepsis Models
This compound has shown significant promise in preclinical sepsis models, demonstrating capabilities in both reducing pathogen load and modulating the host's inflammatory response.
In a mouse peritonitis sepsis model induced by Pseudomonas aeruginosa, including a multidrug-resistant strain, treatment with this compound significantly lowered the bacterial burden in all examined organs compared to untreated controls. nih.gov Its efficacy in reducing bacterial counts was found to be greater than that of conventional antibiotics such as clarithromycin (B1669154) and imipenem. nih.gov
Beyond its direct antimicrobial action, this compound demonstrates potent immunomodulatory effects that are crucial in managing sepsis. In a swine model of MRSA-induced pyemia and sepsis, Epi-1 treatment effectively reduced the elevated serum levels of key inflammatory markers. mdpi.com The peptide suppressed the induction of C-reactive protein (CRP) and pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-α (TNF-α). d-nb.infomdpi.com This attenuation of the systemic inflammatory response is critical for improving survival outcomes in sepsis. mdpi.com Studies in mouse models also confirmed that Epi-1 reduces the level of TNF-α, partly by decreasing endotoxin (B1171834) levels. researchgate.net
Table 2: Effect of this compound on Bacterial Burden in a Mouse Peritonitis Sepsis Model (P. aeruginosa)
| Treatment Group | Organ | Bacterial Load (CFU/g) | Outcome | Reference |
|---|---|---|---|---|
| Control (Untreated) | Blood, Liver, Spleen, Kidney, Lung | > 10⁶ | High level of bacterial colonization | nih.gov |
| This compound | Blood, Liver, Spleen, Kidney, Lung | Significantly Reduced | Efficiently controlled bacterial multiplication | nih.gov |
| Clarithromycin | Blood, Liver, Spleen, Kidney, Lung | Less effective reduction than Epi-1 | Lower efficacy in reducing bacterial burden | nih.gov |
| Imipenem | Blood, Liver, Spleen, Kidney, Lung | Less effective reduction than Epi-1 | Lower efficacy in reducing bacterial burden | nih.gov |
Table 3: Attenuation of Inflammatory Markers by this compound in a Swine Sepsis Model (MRSA)
| Inflammatory Marker | Effect of MRSA Infection | Effect of this compound Treatment | Reference |
|---|---|---|---|
| C-reactive protein (CRP) | Elevated | Suppressed/Reduced | d-nb.info, mdpi.com |
| Interleukin-6 (IL-6) | Elevated | Suppressed/Reduced | d-nb.info, mdpi.com |
| Interleukin-1β (IL-1β) | Elevated | Reduced | mdpi.com |
| Tumor Necrosis Factor-α (TNF-α) | Elevated | Reduced | mdpi.com |
Synergistic and Antagonistic Interactions of this compound with Conventional Agents
The interaction of this compound with conventional antimicrobial agents has been investigated to explore potential combination therapies against resistant pathogens. These studies have primarily revealed synergistic relationships.
A study focusing on a multi-drug resistant clinical strain of Helicobacter pylori demonstrated that this compound acts synergistically when combined with the antibiotics amoxicillin, metronidazole, and clarithromycin. frontiersin.org
In the context of Gram-positive infections, the combination of this compound and vancomycin was tested against 22 isolates of MRSA. nih.gov Using the Fractional Inhibitory Concentration Index (FICI) as a measure, the combination showed a synergistic effect against 10 of the MRSA isolates (FICI ≤ 0.5). nih.gov For other isolates, the interaction was categorized as additive or indifferent, with no antagonism observed.
Furthermore, this compound has been evaluated in combination with other antimicrobial peptides. In a murine sepsis model challenged with P. aeruginosa, the combination of this compound and human Beta-defensin-3 (hBD-3) resulted in a slightly greater reduction in mortality compared to hBD-3 monotherapy. mdpi.com This suggests potential peptide-peptide synergies that could be exploited for treating multidrug-resistant infections. mdpi.comresearchgate.net
Table 4: Synergistic Interactions of this compound with Other Antimicrobial Agents
| Pathogen | Combined Agent(s) | Type of Interaction | Key Finding | Reference |
|---|---|---|---|---|
| Helicobacter pylori (MDR strain) | Amoxicillin, Metronidazole, Clarithromycin | Synergism | Enhanced efficacy against the multi-drug resistant strain. | frontiersin.org |
| MRSA (10 of 22 isolates) | Vancomycin | Synergism (FICI ≤ 0.5) | The combination was more effective than either agent alone for a subset of isolates. | nih.gov |
| P. aeruginosa (in vivo) | human Beta-defensin-3 (hBD-3) | Synergism (in vivo) | The combination slightly reduced mortality more than hBD-3 monotherapy in a murine sepsis model. | mdpi.com |
Chemical Synthesis and Rational Design of Epinecidin 1 Analogs
Methodologies for Total Chemical Synthesis of Epinecidin-1
The primary method for producing this compound and its derivatives for research and preclinical studies is Solid-Phase Peptide Synthesis (SPPS) . researchgate.netnih.gov This technique has been widely adopted due to its efficiency in creating peptides of moderate length, such as the 21-amino-acid sequence of this compound. researchgate.netnih.govfrontiersin.org
The core of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. A common strategy employed for this compound synthesis is the use of 9-fluorenylmethoxycarbonyl (Fmoc) chemistry. mdpi.combiorxiv.org In this process, the N-terminus of the growing peptide chain is protected by an Fmoc group, which is removed at each cycle to allow for the coupling of the next amino acid. This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled.
Once the synthesis is complete, the peptide is cleaved from the resin and deprotected. The crude peptide is then purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC), to achieve a high degree of purity (often >95%). nih.govgoogle.com The final product's identity and quality are confirmed through mass spectrometry. google.com This method allows for the generation of significant quantities of the peptide at a reasonable cost, which is crucial for extensive biological activity studies. nih.govfrontiersin.org
While SPPS is the dominant method, recombinant DNA technology presents an alternative for producing this compound and its variants. researchgate.net This involves cloning the gene encoding the peptide into an expression vector, such as pET-32a, and expressing it in a host system like E. coli. researchgate.netnih.gov The peptide is often produced as a fusion protein, for instance with thioredoxin, which can aid in expression and purification. researchgate.netnih.gov Following purification, the fusion tag is cleaved to release the active peptide. nih.gov Although this method can be cost-effective for large-scale production, it involves more complex purification steps compared to chemical synthesis. nih.gov
Rational Design and Synthesis of this compound Derivatives and Variants
Rational design strategies are employed to create this compound analogs with improved therapeutic properties, such as enhanced antimicrobial potency, increased stability, and reduced toxicity. mdpi.comnih.gov These modifications are guided by an understanding of the structure-activity relationships of antimicrobial peptides (AMPs). nih.govuit.no
A key approach involves the substitution of specific amino acids to modulate the peptide's physicochemical properties. mdpi.comnih.gov For instance, researchers have designed variants of this compound by replacing certain residues with lysine (B10760008). mdpi.comresearchgate.netdntb.gov.ua The rationale behind this is that increasing the net positive charge of the peptide can enhance its interaction with the negatively charged membranes of microbes, thereby boosting its antimicrobial activity. mdpi.comnih.gov
Two notable variants, designated as Variant-1 and Variant-2 , have been developed through this approach. researchgate.net In Variant-1, a histidine residue is replaced with lysine. biorxiv.org In Variant-2, an alanine (B10760859) residue in Variant-1 is further substituted with lysine. biorxiv.org These substitutions were based on bioinformatic predictions aimed at improving the peptide's therapeutic potential. researchgate.net
Another strategy involves the creation of fusion peptides. For example, an acid-cleavable site (aspartic acid-proline) was added to the N-terminus of Variant-1 to create Ac-Var-1 . nih.gov This modification facilitates the purification of the recombinantly produced peptide by allowing for its release from a fusion tag under acidic conditions. nih.gov
The synthesis of these rationally designed derivatives is also predominantly carried out using Fmoc-based SPPS, allowing for the precise incorporation of the desired amino acid changes. mdpi.combiorxiv.orgasm.org
Structure-Activity Relationship (SAR) Studies of this compound and Its Analogs
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound and its analogs correlates with their biological functions. These studies provide the foundational knowledge for rational peptide design. nih.govresearchgate.net The key parameters investigated in SAR studies of this compound include amino acid sequence, peptide length, charge, amphiphilicity, and structural modifications like cyclization. frontiersin.orgnih.govresearchgate.net
The substitution of amino acids in the this compound sequence has a profound impact on its activity and selectivity. mdpi.comnih.gov The goal of these substitutions is often to enhance antimicrobial efficacy while minimizing toxicity to host cells. nih.govuit.no
The replacement of histidine and alanine residues with lysine in this compound has been shown to significantly increase its antifungal activity against various Candida species. mdpi.combiorxiv.org The introduction of lysine increases the peptide's cationicity and its propensity to form an α-helical structure, both of which are crucial for its interaction with and disruption of fungal membranes. mdpi.com For example, Variant-1, with a histidine-to-lysine substitution, demonstrated a two- to four-fold increase in activity against Candida species compared to the parent peptide. biorxiv.org Variant-2, with an additional alanine-to-lysine substitution, showed an even greater enhancement of activity, up to eight-fold. biorxiv.orgdntb.gov.ua
These substitutions are believed to enhance the peptide's ability to bind to and interact with key proteins on the fungal cell surface, such as Exo-β-(1,3)-Glucanase and Secreted Aspartic Proteinase. mdpi.combiorxiv.org The increased positive charge of the variants leads to stronger interactions with negatively charged amino acids on these microbial proteins. mdpi.combiorxiv.org
The table below summarizes the sequences of this compound and its lysine-substituted variants.
| Peptide | Sequence | Net Charge |
| This compound | GFIFHIIKGLFHAGKMIHGLV | +4 |
| Variant-1 | FIFK IIKGLFK AGKMIKGLV | +6 |
| Variant-2 | FIFK IIKGLFK AGK MIKGLV | +7 |
| Table showing the amino acid sequences and net charge of this compound and its rationally designed variants. Substituted amino acids are highlighted in bold. |
The biological activity of this compound and its analogs is intrinsically linked to their length, net charge, and amphiphilicity. frontiersin.orgnih.govresearchgate.net
Peptide Length: While the native mature this compound is a 25-mer, a shorter 21-mer synthetic version (Epi-1) is most commonly used in studies due to its cost-effective synthesis. frontiersin.org Interestingly, a longer 30-mer version of this compound was found to have greater in vitro activity, suggesting that peptide length can influence potency. frontiersin.org However, the 21-mer still retains significant biological activity. nih.govfrontiersin.org
Net Charge: this compound is a cationic peptide, and its positive charge is crucial for its initial electrostatic attraction to the negatively charged components of microbial cell membranes. mdpi.comnih.gov As demonstrated by the lysine-substituted variants, increasing the net positive charge generally correlates with enhanced antimicrobial activity. mdpi.combiorxiv.org This is a common theme in the SAR of many antimicrobial peptides. nih.gov
Amphiphilicity: this compound is predicted to form an amphipathic α-helix, a structural motif where hydrophobic and hydrophilic amino acid residues are segregated on opposite faces of the helix. frontiersin.orgresearchgate.net This amphipathic nature is critical for its mechanism of action, allowing the peptide to insert into and disrupt the lipid bilayer of microbial membranes. nih.govnih.gov The balance between hydrophobicity and cationicity is a key determinant of both antimicrobial potency and selectivity for microbial over host cells. nih.govfrontiersin.org Modifications that alter this balance, such as amino acid substitutions, can therefore fine-tune the peptide's biological profile. uit.nomdpi.com
While specific studies on the cyclization of this compound are not extensively detailed in the provided context, the principles of peptide modification suggest potential avenues for enhancing its properties.
Cyclization: Cyclization is a common strategy to improve the stability and potency of peptides. sb-peptide.comfrontiersin.org This can be achieved by forming an amide bond between the N- and C-termini (head-to-tail) or through side-chain linkages. sb-peptide.com Cyclization can constrain the peptide into a more bioactive conformation and increase its resistance to enzymatic degradation by proteases. nih.govfrontiersin.org
Chemical Linkers: Chemical linkers can be used to create cyclic or "stapled" peptides. asm.orgsb-peptide.com Stapled peptides involve introducing a chemical brace across one or more turns of an α-helix, which can lock the peptide into its helical structure. asm.orgresearchgate.net This modification has been shown to enhance the stability, cell permeability, and in vivo efficacy of other antimicrobial peptides and could be a viable strategy for this compound. asm.orgresearchgate.net
Other Modifications: The addition of an N-terminal acid-cleavable site in Ac-Var-1 is an example of a chemical modification designed to aid in production rather than directly enhance biological activity in its final form. nih.gov However, other modifications, such as N-terminal acetylation or C-terminal amidation, are known to increase the stability and potency of antimicrobial peptides by neutralizing terminal charges and increasing resistance to exopeptidases.
Advanced Research Methodologies and Emerging Technologies in Epinecidin 1 Studies
Applications of Omics Technologies (e.g., Proteomics, Metabolomics) in Epinecidin-1 Research
Omics technologies have been instrumental in elucidating the complex biological responses induced by this compound. Proteomic and metabolomic studies, in particular, have provided a systems-level view of the cellular changes that occur upon treatment with this peptide.
A notable proteomics study utilized two-dimensional electrophoresis (2DE) coupled with mass spectrometry to analyze proteome-wide changes in zebrafish after the administration of this compound. nih.gov The investigation aimed to identify proteins associated with the antimicrobial mechanism of the peptide. nih.gov The results revealed that this compound treatment led to the differential expression of several proteins. Subsequent pathway analysis of these proteins suggested a significant role for this compound in the assembly and organization of the cytoskeleton. nih.gov This finding implies that beyond direct membrane disruption, this compound may enhance host resistance to bacterial infection by stabilizing the cytoskeletal network of host cells. nih.gov
In the realm of metabolomics, research on the antifungal activity of this compound against the plant pathogen Botrytis cinerea has shed light on its impact on fungal metabolism. researchgate.net A metabolomics analysis identified 47 significant metabolites that were altered following this compound treatment, including lipids, oligopeptides, amino acids, and organic acids. researchgate.net The study highlighted the disruption of metabolic pathways such as aminoacyl-tRNA biosynthesis, providing insights into the metabolic dysregulation induced by the peptide in fungal cells. researchgate.net
These omics-based approaches offer a comprehensive snapshot of the molecular landscape affected by this compound, moving beyond a single target to a network-level understanding of its activity.
High-Throughput Screening Approaches for Identifying this compound Potentiators or Modulators
High-throughput screening (HTS) is a powerful technology for rapidly evaluating large libraries of chemical compounds to identify molecules that can modulate the activity of a biological target. nih.gov While large-scale HTS campaigns specifically targeting this compound potentiators are not yet widely reported, the principles of HTS offer a promising avenue for enhancing its therapeutic efficacy. The goal of such screening would be to identify compounds that, when used in combination with this compound, result in a synergistic or enhanced antimicrobial effect.
Methodologies for HTS in antimicrobial peptide research often involve the use of peptide arrays synthesized on cellulose, which can be cleaved and tested for activity in a highly parallel manner. nih.gov Screening assays can be designed to detect enhanced bacterial killing, often using luminescence-based reporters where light production is proportional to bacterial viability. nih.gov
Although not a direct HTS study, research into the synergistic effects of this compound with conventional antibiotics provides a proof-of-concept for identifying potentiators. For instance, studies have evaluated the in vitro efficacy of this compound in combination with antibiotics like vancomycin (B549263) against methicillin-resistant Staphylococcus aureus (MRSA) and with carbapenems against resistant Gram-negative bacteria. mdpi.com Such studies, while smaller in scale, lay the groundwork for future HTS initiatives to discover novel modulators that could broaden the therapeutic applications of this compound and combat antibiotic resistance. mdpi.com
Advanced Imaging Techniques for Visualizing this compound-Target Interactions
Advanced imaging techniques have been crucial in visualizing the interaction of this compound with its targets at a cellular and subcellular level. A key strategy has been the use of fluorescent labeling to track the peptide's localization and mechanism of action in real-time.
Researchers have successfully created fusion constructs of this compound with fluorescent proteins like enhanced Green Fluorescent Protein (eGFP) and DsRed. biorxiv.orgresearchgate.netbiorxiv.orgbiorxiv.org These fluorescently tagged peptides allow for direct visualization of their distribution within living cells using techniques such as confocal microscopy. biorxiv.orgbiorxiv.org By observing the localization of the fluorescent signal, scientists can monitor the peptide's journey to the cell membrane and its potential entry into the cytoplasm, providing direct evidence of its mode of action. biorxiv.orgresearchgate.net The fusion of these reporter proteins did not impair the fluorescence, enabling effective tracking. biorxiv.orgresearchgate.netbiorxiv.org
Another imaging approach involves the use of fluorescent dyes to monitor cellular processes affected by this compound. For example, the cell-permeant dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) has been used to detect the generation of reactive oxygen species (ROS) in Candida albicans treated with this compound and its variants. mdpi.com Upon oxidation by ROS, the dye becomes fluorescent, allowing for the visualization and quantification of oxidative stress induced by the peptide using fluorescence microscopy. mdpi.com
Furthermore, immunohistochemical methods have been employed to localize the this compound peptide within the tissues of the grouper, its native source. frontiersin.orgnih.gov Using a polyclonal antibody against the peptide, researchers have identified its presence in the gills and intestinal epithelial cells, providing insights into its physiological role in the fish's innate immune system. frontiersin.orgnih.gov
Computational Chemistry and Bioinformatics Tools for this compound Characterization and Prediction
Computational chemistry and bioinformatics have been indispensable tools in the study of this compound, from its initial characterization to the rational design of more potent and stable variants. These in silico approaches save significant time and resources compared to purely experimental methods.
From its discovery, bioinformatics tools were used to predict the fundamental structural features of this compound. The primary amino acid sequence was analyzed to predict its secondary structure, revealing a characteristic amphipathic α-helix, a common feature of many antimicrobial peptides. frontiersin.org This structure was further visualized using protein structure prediction software. researchgate.net Homology modeling has also been employed, comparing the structure of this compound to known structures of similar peptides like pleurocidin (B1576808) to gain further structural insights. frontiersin.org
Computational tools are also heavily utilized in the design and analysis of this compound variants. For instance, in silico analysis of physicochemical properties, such as hydrophobicity and charge, has been used to predict the antimicrobial potential of newly designed variants. dntb.gov.ua One study used the i-TASSER program to model the secondary structure of an this compound variant, confirming its amphipathic helical structure which is crucial for its function.
Docking simulations are another powerful computational technique used to predict how this compound and its variants interact with specific molecular targets. For example, the PatchDock server has been used to analyze the binding of this compound to key proteins on the cell membrane of Candida species, such as Exo-β-(1,3)-Glucanase and Secreted Aspartic Proteinase (Sap) 1. dntb.gov.ua Similarly, AutoDock Vina has been used to evaluate the binding affinity of this compound variants to the HER-2 breast cancer receptor, suggesting their potential as anticancer agents. researchgate.net
Nanoformulation Strategies for Stability and Delivery Enhancement
A significant hurdle in the therapeutic application of peptides like this compound is their potential for degradation by proteases and their short half-life in vivo. Nanoformulation strategies offer a promising solution to these challenges by encapsulating the peptide in protective nanocarriers, thereby enhancing its stability and controlling its delivery.
Various types of nanoparticles have been proposed for the delivery of antimicrobial peptides, including polymeric nanoparticles, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs). frontiersin.org These lipid-based nanoparticles are particularly attractive due to their biocompatibility and ability to encapsulate both hydrophobic and hydrophilic molecules. frontiersin.orgnews-medical.netmdpi.com Encapsulation within these nanoparticles can protect this compound from enzymatic degradation, improve its solubility, and allow for a sustained release of the peptide at the target site. frontiersin.orgmdpi.com The composition of the lipid matrix and the use of surfactants are critical parameters that influence the stability and release characteristics of these formulations. mdpi.com
Liposomes, which are vesicular structures composed of lipid bilayers, represent another key nanoformulation strategy. news-medical.netbiochempeg.com They can encapsulate peptides in their aqueous core or lipid membrane, shielding them from the external environment. The stability of liposomal formulations can be further enhanced through processes like PEGylation, which involves attaching polyethylene (B3416737) glycol (PEG) to the liposome (B1194612) surface. biochempeg.com This modification helps to prevent the absorption of plasma proteins, thereby increasing the circulation time of the nanoparticle in the bloodstream. biochempeg.com
A specific application of this technology involved the modification of a liposomal siRNA delivery system with a derivative of this compound. This approach aimed to create a targeted delivery system, demonstrating the versatility of combining this compound with nanoparticle technology for advanced therapeutic applications.
Future Directions and Translational Perspectives in Epinecidin 1 Research
Exploration of Novel Biological Activities and Untapped Therapeutic Potential of Epinecidin-1
While its antimicrobial function is well-established, the therapeutic potential of this compound extends into several other key areas, including immunomodulation, anticancer activity, and wound healing. nih.govresearchgate.net Research has demonstrated that Epi-1 possesses a range of functional applications, highlighting its versatility. d-nb.infonih.gov These multifaceted properties suggest that its therapeutic applications could extend beyond simply combating infections to treating complex diseases involving the immune system and cell proliferation.
Key biological activities of this compound that are under exploration include:
Antimicrobial Activity : Epi-1 exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and antibiotic-resistant Helicobacter pylori. d-nb.infofrontiersin.org It also shows efficacy against fungi, such as Candida albicans, and protozoa, like Trichomonas vaginalis. nih.govasm.org
Immunomodulatory Effects : this compound can regulate the host's innate immune system. asm.org It has been shown to modulate cytokine secretion in response to bacterial infections in animal models. asm.org This adjuvant-like property suggests its potential use in vaccine development. d-nb.info
Anticancer Properties : Studies have reported that this compound has anticancer effects. d-nb.infonih.gov It has been shown to be cytotoxic to various cancer cell lines, including human fibrosarcoma cells (HT1080), and functions similarly to lytic peptides by disrupting cancer cell membranes. researchgate.net
Wound Healing : The peptide promotes the complete skin regeneration of burn wounds infected with MRSA in swine models. nih.gov It has been observed to increase the proliferation of keratinocytes, which is a crucial step in the wound healing process. nih.gov
Antiviral Activity : this compound has demonstrated the ability to inactivate certain viruses and inhibit viral gene expression. nih.govresearchgate.net It has shown effectiveness against viruses such as Singapore grouper iridovirus (SGIV) and nervous necrosis virus (NNV). nih.gov
Table 1: Overview of Investigated Biological Activities of this compound
| Biological Activity | Target/Model System | Observed Effect | Reference(s) |
|---|---|---|---|
| Antibacterial | Methicillin-resistant Staphylococcus aureus (MRSA) | Strong inhibitory and bactericidal activity. mdpi.com | mdpi.com |
| Helicobacter pylori (including antibiotic-resistant strains) | Inhibition of growth with MIC values of 8–12 μg/ml. d-nb.info | d-nb.info | |
| Pseudomonas aeruginosa (including imipenem-resistant strains) | Potent bactericidal activity in a mouse sepsis model. asm.org | asm.org | |
| Antifungal | Candida albicans | Inhibitory effects, particularly when combined with a vaginal cleaning solution. nih.gov | nih.gov |
| Antiprotozoal | Trichomonas vaginalis | Therapeutic potential demonstrated in a mouse model. asm.org | asm.org |
| Anticancer | Human fibrosarcoma cells (HT1080) | In vitro cytotoxicity and inhibition of cancer cell growth. researchgate.net | researchgate.net |
| Various cancer cell lines (A549, HeLa, HepG2, etc.) | Cytotoxic effects at a concentration of 2.5 μM. researchgate.net | researchgate.net | |
| Immunomodulatory | Mouse model of P. aeruginosa sepsis | Regulation of plasma endotoxin (B1171834) and cytokine levels. asm.org | asm.org |
| Zebrafish model of Vibrio vulnificus infection | Regulation of the host innate immune system. asm.org | asm.org | |
| Wound Healing | Swine model of MRSA-infected burn wounds | Promoted complete wound healing and skin regeneration. nih.gov | nih.gov |
| Human keratinocyte cells (HaCaT) | Increased cell proliferation. nih.gov | nih.gov |
| Antiviral | Singapore grouper iridovirus (SGIV), Nervous necrosis virus (NNV) | Reduced viral infectivity and inhibited viral gene expression. nih.gov | nih.gov |
Strategies for Mitigating the Development of Resistance to this compound
A significant advantage of antimicrobial peptides like this compound over conventional antibiotics is their lower likelihood of inducing microbial resistance. researchgate.netnih.gov This is largely attributed to their mechanism of action. This compound, as a cationic peptide, is thought to act primarily by disrupting the microbial cell membrane, a fundamental component of the cell that is difficult for microbes to alter without compromising their survival. asm.orgnih.gov This direct, physical mechanism of action contrasts with many traditional antibiotics that target specific metabolic pathways or enzymes, which microbes can more readily modify through genetic mutation.
Morphological changes observed in bacteria treated with this compound support the membrane disruption model. asm.org This inherent mechanism is a primary strategy against resistance development. Furthermore, research suggests that the prophylactic use of Epi-1 in high-risk situations could be a viable strategy, as its inability to engender resistance makes it a suitable candidate for preventative applications. nih.gov The use of Epi-1 in combination with traditional antibiotics could also be a strategy to reduce the selective pressure that leads to resistance against conventional drugs. nih.gov
Development of Targeted Delivery Systems for Enhanced Efficacy
Despite its potent activity, the clinical application of this compound faces challenges such as potential instability under physiological conditions (e.g., changes in pH and temperature) and susceptibility to enzymatic degradation. nih.gov To overcome these limitations and enhance therapeutic efficacy, researchers are exploring targeted delivery systems.
Nanotechnology offers a promising avenue for improving the delivery of AMPs. researchgate.net Encapsulating this compound in nanocarriers can protect it from degradation, provide controlled and sustained release, and potentially target the peptide to specific sites of infection or disease. researchgate.net One such approach involves the use of chitosan (B1678972) nanoparticles. researchgate.net A study described the preparation of antimicrobial peptide-chitosan nanoparticles using a particle gelation method, suggesting a viable strategy for developing a stable and effective delivery vehicle for Epi-1. researchgate.net These advanced delivery systems are crucial for translating the therapeutic potential of this compound from the laboratory to clinical applications, avoiding the drawbacks of instability while maximizing its activity. researchgate.net
Comparative Studies with Other Promising Antimicrobial Peptides
To contextualize the therapeutic potential of this compound, it is essential to compare its performance against existing antibiotics and other AMPs. Structurally, its cationic and alpha-helical nature makes it similar to well-known AMPs like LL-37 and Pexiganan. nih.gov
In preclinical studies, this compound has demonstrated superior or comparable efficacy to conventional antibiotics.
Versus Vancomycin (B549263) : In a pyemia pig model infected with MRSA, a 2.5 mg/kg dose of this compound resulted in 100% survival, whereas the standard antibiotic vancomycin protected only 80% of the pigs. mdpi.com Furthermore, Epi-1 demonstrated more rapid bactericidal activity, reducing MRSA counts significantly faster than vancomycin. mdpi.com
Versus Imipenem (B608078) and Clarithromycin (B1669154) : In a mouse model of sepsis caused by an imipenem-resistant strain of P. aeruginosa, treatment with this compound was more effective at rescuing mice from death compared to the antibiotics tested. asm.org It also induced a greater reduction in plasma endotoxin and cytokine levels, indicating superior control of the infection and associated inflammation. asm.org
Table 2: Comparative Efficacy of this compound against Conventional Antibiotics
| Pathogen | Model | This compound Treatment | Comparator Antibiotic | Comparator Efficacy | Outcome | Reference(s) |
|---|---|---|---|---|---|---|
| MRSA | Pyemia Pig Model | 2.5 mg/kg | Vancomycin (0.5 mg/kg) | 80% survival | This compound provided 100% survival, showing greater protection. | mdpi.com |
| Imipenem-resistant P. aeruginosa | Mouse Sepsis Model | Undisclosed concentration | Imipenem (IMP), Clarithromycin (CLE) | Less effective | this compound effectively rescued mice from death and showed stronger antimicrobial and anti-inflammatory activity. | asm.org |
Overcoming Challenges and Seizing Opportunities in this compound Research for Broader Applications
The path to broader clinical and commercial application of this compound involves navigating several challenges while capitalizing on its unique opportunities.
Challenges:
Physicochemical Instability : Like many peptides, Epi-1 can be sensitive to in vivo conditions such as pH, temperature, and enzymes, which can alter its structure and reduce its bioactivity. nih.gov
Cost of Production : The synthesis of peptides can be expensive, which may impede large-scale production and clinical application. nih.gov
Opportunities:
Broad-Spectrum Applications : Its diverse pharmacological activities, including antimicrobial, anticancer, and immunomodulatory effects, open up opportunities in various sectors, including the medical, cosmeceutical, and agricultural industries. nih.govresearchgate.net
Alternative to Antibiotics : Amid the global crisis of antibiotic resistance, Epi-1's potency against multidrug-resistant pathogens presents a significant opportunity for developing new anti-infective therapies. researchgate.netfrontiersin.org
Aquaculture : As a fish-derived peptide, this compound has direct applications in aquaculture to enhance fish immunity and treat diseases, addressing a major cause of production loss in the industry. nih.gov
Adjuvant and Combination Therapy : Its immunomodulatory properties make it a candidate for use as a vaccine adjuvant. d-nb.info It can also be used in combination with other substances, such as in cleaning solutions, to enhance microbicidal activity. nih.gov
Continued research focused on overcoming its limitations, particularly through the development of stable formulations and cost-effective production methods, is critical to fully seizing the vast therapeutic opportunities that this compound presents.
Q & A
Q. How can researchers ensure reproducibility when scaling up this compound synthesis?
- Methodological Answer : Document solid-phase peptide synthesis (SPPS) parameters, including resin type, coupling reagents, and cleavage conditions. Perform batch-to-batch consistency checks via HPLC and amino acid analysis (≤±10% deviation). Publish detailed synthetic protocols in compliance with journal guidelines for experimental reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
